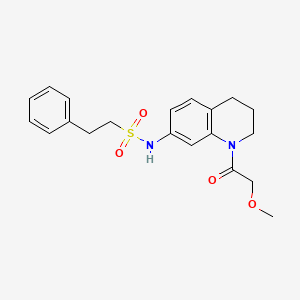

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-15-20(23)22-12-5-8-17-9-10-18(14-19(17)22)21-27(24,25)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,21H,5,8,11-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXCPJOJSXKBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide typically involves the following steps:

Formation of the tetrahydroquinoline core: : A reaction between an aniline derivative and a carbonyl compound under acidic or basic conditions.

Methoxyacetylation: : Introduction of the methoxyacetyl group via an esterification reaction.

Sulfonamide formation: : Reaction of the intermediate compound with a sulfonyl chloride.

Industrial Production Methods: In an industrial setting, these reactions are optimized for yield, purity, and cost-effectiveness. This often involves the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide undergoes several types of reactions, including:

Oxidation: : Transformation of functional groups under oxidative conditions.

Reduction: : Reduction of carbonyl or other groups to their corresponding alcohols or amines.

Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring or side chains.

Oxidation: : Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: : Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Oxidation products: : Ketones, aldehydes, or carboxylic acids.

Reduction products: : Alcohols or amines.

Substitution products: : Halogenated derivatives or other substituted compounds.

Aplicaciones Científicas De Investigación

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is used in various scientific research applications:

Chemistry: : As a building block for synthesizing more complex molecules or as a catalyst in specific reactions.

Biology: : Inhibitor or activator in enzymatic studies and as a fluorescent probe for imaging.

Medicine: : Potential therapeutic agent for targeting specific pathways or receptors.

Industry: : Intermediate in the production of pharmaceuticals or specialty chemicals.

Mecanismo De Acción

The compound exerts its effects through the following mechanism:

Molecular targets: : Interacts with specific enzymes or receptors, altering their activity.

Pathways involved: : Modulates biochemical pathways such as signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of tetrahydroquinoline-based sulfonamides, which share core structural motifs but exhibit variability in substituents and pharmacological profiles. Below is a comparative analysis with structurally related analogs:

Structural Analogs from Patent Literature

The patent literature (e.g., Example 1 and Example 24 from the cited source) highlights key analogs for comparison:

Key Observations :

- The methoxyacetyl group in the target compound may enhance metabolic stability compared to carboxylic acid derivatives (e.g., Example 1), which are prone to ionization at physiological pH .

Functional Group Impact on Pharmacokinetics

- Sulfonamide vs. Carboxylic Acid : Sulfonamide groups generally exhibit lower acidity (pKa ~10–11) than carboxylic acids (pKa ~4–5), reducing ionization in physiological environments and improving oral bioavailability .

- Methoxyacetyl vs. Thiazole : The methoxyacetyl group’s ether linkage may confer resistance to enzymatic hydrolysis compared to thiazole rings, which are susceptible to metabolic oxidation .

Pharmacological Data and Selectivity Profiles

Notable Findings:

- The methoxyacetyl group likely contributes to prolonged plasma stability compared to Example 1’s thiazole-carboxylic acid.

- The absence of bulky adamantane substituents (cf. Example 24) may reduce molecular weight and improve solubility.

Actividad Biológica

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and anticancer activities, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a hybrid structure integrating elements from both quinoline and sulfonamide moieties. Its molecular formula is , with a molecular weight of approximately 378.45 g/mol. The unique combination of these structural components may confer specific pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.45 g/mol |

| CAS Number | 1324207-04-6 |

Anti-inflammatory Properties

Research indicates that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide exhibits significant anti-inflammatory effects. Preliminary studies suggest it may inhibit key inflammatory pathways by modulating the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: In vitro assays demonstrate that this compound reduces the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been noted in several studies. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Research Findings: A study on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to the activation of caspases involved in apoptosis.

Interaction with Biological Targets

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide interacts with various receptors and enzymes:

- Dopamine Receptors: The tetrahydroquinoline structure suggests potential interactions with dopamine receptors, which may influence neurological functions.

- Calcium Channels: Similar compounds have shown effectiveness as calcium channel blockers, warranting investigation into this compound's effects on calcium signaling pathways.

The precise mechanisms underlying the biological activities of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide remain to be fully elucidated. However, it is hypothesized that its unique structure allows for selective binding to target proteins involved in inflammation and cancer progression.

| Mechanism | Description |

|---|---|

| Inhibition of COX/LOX | Reduces pro-inflammatory mediator production |

| Induction of Apoptosis | Activates caspases leading to programmed cell death |

| Modulation of Receptors | Potential interaction with dopamine receptors |

Q & A

Q. What are the key steps in synthesizing N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

Tetrahydroquinoline core formation : Start with an aniline derivative, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to form the tetrahydroquinoline ring .

Methoxyacetyl introduction : Use 2-methoxyacetyl chloride under basic conditions (e.g., triethylamine) to acylate the tetrahydroquinoline nitrogen .

Sulfonamide coupling : React with 2-phenylethanesulfonyl chloride in a polar aprotic solvent (e.g., DCM) at 0–25°C .

Optimization : Adjust reaction time, temperature (monitored via TLC/HPLC), and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Confirm regiochemistry of the tetrahydroquinoline and sulfonamide groups. Aromatic protons appear as multiplets (δ 6.5–8.0 ppm), while methoxy protons resonate at δ ~3.3 ppm .

- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Q. What in vitro assays are recommended for preliminary biological screening?

Answer:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) enhance bioactivity, and what computational tools support this?

Answer:

- Substituent effects : Replace the 2-methoxyacetyl group with cyclopropanecarbonyl () or thiophene-sulfonyl () to modulate lipophilicity and target affinity.

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets or MD simulations (GROMACS) to assess stability .

Q. How should researchers address contradictions in biological activity data across structurally similar compounds?

Answer:

- Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. fluorine in vs. 12) and correlate with activity trends .

- Metabolic stability assays : Test hepatic microsome stability to rule out false negatives due to rapid degradation .

Q. What strategies mitigate side reactions during sulfonamide coupling?

Answer:

- Protection/deprotection : Temporarily protect the tetrahydroquinoline nitrogen with Boc before sulfonylation .

- Low-temperature reactions : Perform sulfonyl chloride addition at 0°C to reduce hydrolysis .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

Answer:

- Animal models : Administer via oral gavage (10–50 mg/kg) to assess bioavailability .

- LC-MS/MS quantification : Measure plasma concentrations over 24h to determine t₁/₂ and AUC .

- Tissue distribution : Analyze brain, liver, and kidney homogenates for penetration .

Methodological Challenges & Solutions

Q. What are common pitfalls in crystallizing this compound, and how can they be resolved?

Answer:

Q. How do researchers validate target engagement in cellular assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.